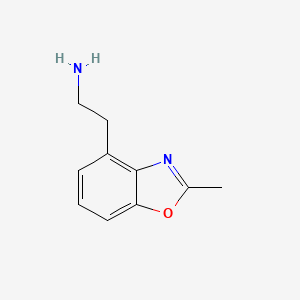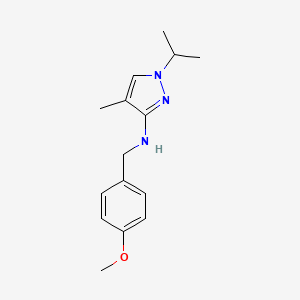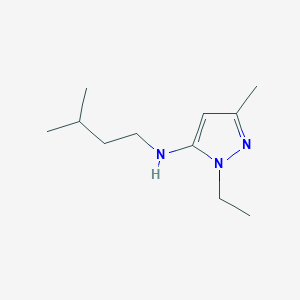![molecular formula C12H13F2N3 B11734891 N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11734891.png)
N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-difluorofenil)metil]-1-etil-1H-pirazol-4-amina es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo difluorofenilo, que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-[(3,5-difluorofenil)metil]-1-etil-1H-pirazol-4-amina normalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la ciclación de hidrazonas con reactivos adecuados. Por ejemplo, la reacción de 3,5-difluorobenzaldehído con etilhidrazina puede formar la hidrazona correspondiente, que al ciclarse produce el anillo de pirazol.
Introducción del grupo amina: El grupo amina se puede introducir mediante reacciones de sustitución nucleofílica, en las que el derivado de pirazol reacciona con una fuente de amina adecuada en condiciones controladas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación eficientes como la recristalización o la cromatografía.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo difluorofenilo o al anillo de pirazol, lo que resulta en la formación de análogos reducidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirazol sustituidos, cada uno con propiedades químicas y biológicas distintas.
Aplicaciones Científicas De Investigación
N-[(3,5-difluorofenil)metil]-1-etil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el estudio de mecanismos de reacción.
Biología: Se investiga el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: La investigación explora su potencial como agente terapéutico debido a su estructura química única y su actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-[(3,5-difluorofenil)metil]-1-etil-1H-pirazol-4-amina implica su interacción con dianas moleculares específicas. El grupo difluorofenilo aumenta su afinidad de unión a ciertas enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular.
Compuestos Similares:
- N-[(3,5-difluorofenil)metil]-1-{3-[3-(3-fluorofenil)-1,2,4-oxadiazol-5-il]piridin-2-il}piperidin-4-carboxamida
- N-[1-(3,5-difluorofenil)etil]-2-metil-2-(4-metil-1-piperazinil)-1-propanamina
Comparación: En comparación con compuestos similares, N-[(3,5-difluorofenil)metil]-1-etil-1H-pirazol-4-amina es única debido a su patrón de sustitución específico en el anillo de pirazol y la presencia del grupo difluorofenilo. Esta singularidad estructural confiere una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Comparación Con Compuestos Similares
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- N-[1-(3,5-difluorophenyl)ethyl]-2-methyl-2-(4-methyl-1-piperazinyl)-1-propanamine
Comparison: Compared to similar compounds, N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H13F2N3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N-[(3,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-8-12(7-16-17)15-6-9-3-10(13)5-11(14)4-9/h3-5,7-8,15H,2,6H2,1H3 |
Clave InChI |
XWPWBMJBOUKMSK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



carbohydrazide](/img/structure/B11734817.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734820.png)

![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B11734839.png)
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734841.png)
![1-(2-fluoroethyl)-5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734848.png)

![1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole](/img/structure/B11734860.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)

![[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734883.png)
